molecular formula C14H30N4O4 B11560169 2-(dimethylamino)ethyl N-[4-({[2-(dimethylamino)ethoxy]carbonyl}amino)butyl]carbamate

2-(dimethylamino)ethyl N-[4-({[2-(dimethylamino)ethoxy]carbonyl}amino)butyl]carbamate

Cat. No.: B11560169
M. Wt: 318.41 g/mol
InChI Key: ZGPLTEWEFJAORN-UHFFFAOYSA-N
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Description

2-(dimethylamino)ethyl N-[4-({[2-(dimethylamino)ethoxy]carbonyl}amino)butyl]carbamate is an organic compound with a complex structure that includes tertiary amine, ether, and carbamate functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)ethyl N-[4-({[2-(dimethylamino)ethoxy]carbonyl}amino)butyl]carbamate typically involves multiple steps. One common method includes the reaction of dimethylamine with ethylene oxide to form 2-(dimethylamino)ethanol. This intermediate is then reacted with butyl isocyanate to form the carbamate linkage. The reaction conditions often involve refluxing in an appropriate solvent, such as acetone, and the use of catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as distillation or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)ethyl N-[4-({[2-(dimethylamino)ethoxy]carbonyl}amino)butyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-(dimethylamino)ethyl N-[4-({[2-(dimethylamino)ethoxy]carbonyl}amino)butyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(dimethylamino)ethyl N-[4-({[2-(dimethylamino)ethoxy]carbonyl}amino)butyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The tertiary amine group can interact with acidic sites on proteins, while the carbamate group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(dimethylamino)ethyl N-[4-({[2-(dimethylamino)ethoxy]carbonyl}amino)butyl]carbamate is unique due to its combination of tertiary amine, ether, and carbamate functionalities. This unique structure allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C14H30N4O4

Molecular Weight

318.41 g/mol

IUPAC Name

2-(dimethylamino)ethyl N-[4-[2-(dimethylamino)ethoxycarbonylamino]butyl]carbamate

InChI

InChI=1S/C14H30N4O4/c1-17(2)9-11-21-13(19)15-7-5-6-8-16-14(20)22-12-10-18(3)4/h5-12H2,1-4H3,(H,15,19)(H,16,20)

InChI Key

ZGPLTEWEFJAORN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC(=O)NCCCCNC(=O)OCCN(C)C

Origin of Product

United States

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